Pentafluoronitrobenzene
Overview
Description
Pentafluoronitrobenzene, also known as Nitropentafluorobenzene or 1,2,3,4,5-Pentafluoro-6-nitrobenzene, is a chemical compound with the molecular formula C6F5NO2 .
Synthesis Analysis
Pentafluoronitrobenzene has been used in the preparation of p-azidotetrafluoroaniline, a new photoaffinity reagent . It is also a promising scaffold for the solid-phase synthesis of diverse 2,4,6-substituted-3,5-difluoronitrobenzene libraries, enabling diverse combinatorial libraries with good overall purity .Molecular Structure Analysis
The molecular weight of Pentafluoronitrobenzene is 213.06. Its molecular structure can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pentafluoronitrobenzene generates fragment anions through dissociative electron attachment . It has also been used in the preparation of p-azidotetrafluoroaniline .Physical And Chemical Properties Analysis
Pentafluoronitrobenzene is a liquid at 20 degrees Celsius. It has a molecular weight of 213.06 and a density of 1.656 g/mL at 25 degrees Celsius. Its boiling point is between 158-161 degrees Celsius .Scientific Research Applications
Organic Chemistry
Pentafluoronitrobenzene is used in the synthesis of polyfluorinated tetraoxacalix4arenes .
Application
Polyfluorinated tetraoxacalix4arenes are used in supramolecular chemistry to study host–guest intermolecular interactions . They have been used to create chemosensors for neutral organic compounds, cations, and anions .
Method of Application
The synthesis involves successive reactions of pentafluoronitrobenzene with resorcinol, orcinol, and tetrafluororesorcinol in acetonitrile in the presence of triethylamine . This approach has been utilized in the synthesis of A3B perfluorinated tetraoxacalixarenes .
Results
The reactions afforded polyfluorinated ABAB and ABAC tetraoxacalix4arenes . Analysis of the 1H and 19F NMR spectra of the synthesized oxacalixarenes indicated high conformational mobility of the resorcinol and tetrafluororesorcinol fragments of their molecules due to interaction with the solvent .
Environmental Science
Pentafluoronitrobenzene is a type of Perfluorinated Compounds (PFCs), which are a novel type of environmental pollutant .
Application
PFCs have become a global concern due to their environmental persistence and biotoxicity properties . They are used in manufacturing various household goods and are detected consistently in water .
Method of Application
Detection technologies and treatment methods of PFCs are being developed and applied. These include physical adsorption, microbial degradation, photochemical oxidation, electrochemical oxidation, acoustic oxidation, Fenton oxidation, and more .
Results
These methods aim to control the pollution caused by PFCs. The effectiveness of these methods varies, and research is ongoing to improve their efficiency .
Analytical Chemistry
Pentafluoronitrobenzene can be used in Fourier Transform Infrared (FTIR) spectroscopy .
Application
FTIR spectroscopy has been established and implemented in a wide variety of fields including pharmaceutical, biomedical, and clinical fields . It is used for both qualitative and quantitative analyses .
Method of Application
FTIR spectroscopy involves the absorption of energy from a passing electromagnetic radiation in the IR frequency regions . This absorption leads to several excited molecular vibrational and rotational states . The resultant spectrum is unique and highly characteristic .
Results
Recent developments in chemometrics and software algorithms have enabled efficient artificial intelligence techniques in association with the evolution of sophisticated instrumental technologies . As a result, IR spectroscopy has been proved as a powerful quantitative analytical technique .
Material Analysis
Pentafluoronitrobenzene, also known as Nitropentafluorobenzene or 1,2,3,4,5-Pentafluoro-6-nitrobenzene, is used in material analyses .
Application
Infrared (IR) spectroscopy, including FTIR, has been mainly used in analytical chemistry applications for qualitative outcomes . It is used to obtain general and wide analytical qualities of a broad range of samples .
Method of Application
The absorption of energy from a passing electromagnetic radiation in the IR frequency regions leads to several excited molecular vibrational and rotational states . The resultant spectrum is unique and highly characteristic .
Results
Recent development in chemometrics and software algorithms enabled efficient artificial intelligence techniques in association with the evolution of sophisticated instrumental technologies . Hence, IR spectroscopy has been proved as a powerful quantitative analytical technique .
Thermophysical Property Analysis
Pentafluoronitrobenzene is used in the analysis of thermophysical properties .
Application
Thermophysical properties are critical for the design and operation of chemical processes. These properties include boiling point, density, heat capacity, enthalpy, entropy, viscosity, and thermal conductivity .
Method of Application
The analysis involves measuring these properties under various conditions. For example, the boiling temperature can be measured as a function of pressure, and the density can be measured as a function of temperature .
Results
The results provide valuable data for process design and optimization. For instance, knowing the boiling point at different pressures can help in designing distillation columns, and understanding the density variation with temperature can assist in equipment sizing .
Fluorinated Building Blocks
Pentafluoronitrobenzene is used as a fluorinated building block in chemical synthesis .
Application
Fluorinated compounds have unique properties and are used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .
Method of Application
Pentafluoronitrobenzene can be used as a starting material in the synthesis of other fluorinated compounds. The specific synthetic route depends on the desired end product .
Results
The use of pentafluoronitrobenzene as a building block can lead to the creation of novel fluorinated compounds with potential applications in various fields .
Safety And Hazards
Pentafluoronitrobenzene may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Use of personal protective equipment and ensuring adequate ventilation is advised .
Relevant Papers
- “Electron capture by pentafluoronitrobenzene and pentafluorobenzonitrile” - This paper studies the electron attachment to pentafluoronitrobenzene in the energy range 0–16 eV .
- “Pentafluoronitrobenzene a novel scaffold for the solid-phase synthesis” - This paper discusses how Pentafluoronitrobenzene is a promising scaffold for the solid-phase synthesis of diverse 2,4,6-substituted-3,5-difluoronitrobenzene libraries .
properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUOFQAJCYUOJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236755 | |
Record name | Pentafluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoronitrobenzene | |
CAS RN |
880-78-4 | |
Record name | Pentafluoronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluoronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pentafluoronitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2E9EAQ44S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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